molecular formula C24H22N4O3 B6563422 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide CAS No. 921573-48-0

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide

Cat. No. B6563422
CAS RN: 921573-48-0
M. Wt: 414.5 g/mol
InChI Key: DBVBYLSZLWJLPG-UHFFFAOYSA-N
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Description

The compound “2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . These derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .


Synthesis Analysis

The synthesis of these compounds involves a series of reactions . The newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound consists of 26 Hydrogen atoms, 22 Carbon atoms, 4 Nitrogen atoms, and 3 Oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction proceeds cleanly and completely in the presence of different amines to afford a series of pyrimidine and indene-containing products .

Scientific Research Applications

Cardiovascular Health

AKOS021694701’s effects on cardiovascular health are under scrutiny. It may influence blood pressure regulation, vascular function, and lipid profiles. Researchers aim to uncover its potential in preventing cardiovascular diseases.

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Mechanism of Action

The mechanism of action of these compounds is related to their inhibitory activity towards PARP-1 . PARP-1 is a known sensor of DNA damage and is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair .

Future Directions

Future research could focus on further exploring the potential of these compounds as PARP-1 inhibitors and their possible applications in cancer treatment . Additionally, more detailed studies on the physical and chemical properties, as well as safety and hazards of these compounds, could be beneficial.

properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-16-11-17(2)13-19(12-16)26-21(29)15-27-20-9-6-10-25-22(20)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVBYLSZLWJLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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